molecular formula C22H30 B13948922 1,1'-(Ethyne-1,2-diyl)di(tricyclo[3.3.1.1~3,7~]decane) CAS No. 61417-19-4

1,1'-(Ethyne-1,2-diyl)di(tricyclo[3.3.1.1~3,7~]decane)

Cat. No.: B13948922
CAS No.: 61417-19-4
M. Wt: 294.5 g/mol
InChI Key: DIFPLYVMVDULCR-UHFFFAOYSA-N
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Description

1,1’-Ethynylenebisadamantane is a unique organic compound characterized by its adamantane core structure linked by an ethynylene bridge. Adamantane, a polycyclic hydrocarbon, is known for its diamond-like structure and remarkable stability. The ethynylene linkage introduces unsaturation, making 1,1’-Ethynylenebisadamantane a versatile compound in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,1’-Ethynylenebisadamantane can be synthesized through several methods. One common approach involves the coupling of adamantyl halides with acetylene derivatives under palladium-catalyzed conditions. The reaction typically requires a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation .

Industrial Production Methods: Industrial production of 1,1’-Ethynylenebisadamantane follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity. The scalability of the palladium-catalyzed coupling reaction makes it suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions: 1,1’-Ethynylenebisadamantane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1,1’-Ethynylenebisadamantane has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1,1’-Ethynylenebisadamantane is primarily attributed to its ability to interact with biological membranes and proteins. The adamantane core enhances the lipophilicity of the compound, facilitating its incorporation into lipid bilayers. This property is exploited in drug delivery systems, where 1,1’-Ethynylenebisadamantane acts as a carrier molecule, improving the solubility and stability of therapeutic agents .

Comparison with Similar Compounds

Uniqueness: 1,1’-Ethynylenebisadamantane stands out due to its ethynylene linkage, which introduces unsaturation and enhances its reactivity. This feature makes it a valuable intermediate in organic synthesis and a versatile compound for various applications in chemistry, biology, medicine, and industry .

Properties

CAS No.

61417-19-4

Molecular Formula

C22H30

Molecular Weight

294.5 g/mol

IUPAC Name

1-[2-(1-adamantyl)ethynyl]adamantane

InChI

InChI=1S/C22H30/c1(21-9-15-3-16(10-21)5-17(4-15)11-21)2-22-12-18-6-19(13-22)8-20(7-18)14-22/h15-20H,3-14H2

InChI Key

DIFPLYVMVDULCR-UHFFFAOYSA-N

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C#CC45CC6CC(C4)CC(C6)C5

Origin of Product

United States

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